(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine

Description

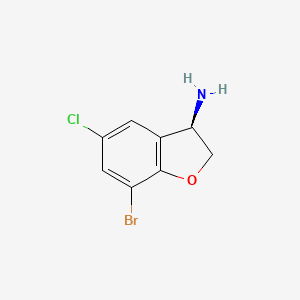

(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine (CAS 1153451-72-9) is a chiral dihydrobenzofuran derivative with a molecular formula of C₈H₇BrClNO and a molecular weight of 248.50 g/mol . Its structure features a benzofuran core substituted with bromine (Br) at position 7 and chlorine (Cl) at position 5, along with an amine group at the stereogenic 3R position.

Properties

Molecular Formula |

C8H7BrClNO |

|---|---|

Molecular Weight |

248.50 g/mol |

IUPAC Name |

(3R)-7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7BrClNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m0/s1 |

InChI Key |

XCQGMCQQUZKXNJ-ZETCQYMHSA-N |

Isomeric SMILES |

C1[C@@H](C2=C(O1)C(=CC(=C2)Cl)Br)N |

Canonical SMILES |

C1C(C2=C(O1)C(=CC(=C2)Cl)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzofuran precursor, followed by amination. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: The benzofuran ring can participate in addition reactions with halogens or other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile, under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent. In vitro assays revealed that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through specific pathways involving caspases and Bcl-2 family proteins .

Neuroprotective Effects

There is growing evidence that compounds similar to this compound may possess neuroprotective qualities. Research has focused on their ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress . Such properties make this compound a candidate for further exploration in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

Materials Science Applications

Polymeric Composites

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced mechanical and thermal properties. Its unique structure allows it to act as a functional additive in polymer composites, improving their performance in various applications including coatings and packaging materials .

Nanotechnology

The compound's phenolic structure enables it to participate in the synthesis of nanoparticles. Recent advancements have shown that this compound can be utilized to create metal-polyphenol networks that exhibit multifunctional properties for biomedical applications such as drug delivery systems and biosensors . These nanoparticles leverage the compound's inherent bioactivity for targeted therapeutic applications.

Case Studies

Mechanism of Action

The mechanism of action of (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects

- Fluorine substitution (e.g., in (3R)-7-Bromo-5-fluoro-...) introduces strong electronegativity, which may alter binding affinity in biological targets . The trifluoromethyl group in (3R)-5-(trifluoromethyl)-...

Stereochemical Considerations

- The 3R configuration in the target compound contrasts with the 3S enantiomer (3S)-7-Bromo-2,3-dihydro-3-benzofuranamine , which may exhibit divergent pharmacological profiles due to chiral recognition in biological systems .

Biological Activity

(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C₈H₇BrClN₁O

- Molecular Weight: 248.50 g/mol

- CAS Number: 1213539-85-5

Biological Activity

The compound is primarily studied for its potential antimicrobial , anticancer , and antiviral activities. Below are detailed findings on its biological effects:

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 μg/mL |

| Escherichia coli | Inactive |

| Mycobacterium smegmatis | 0.98 μg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, including MRSA strains .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. A study demonstrated its capability to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer):

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 12.5 |

| MCF7 | 15.0 |

These findings indicate a promising role for this compound as a potential anticancer agent, particularly due to its selective toxicity towards rapidly dividing cells .

Antiviral Activity

Preliminary studies have also explored the antiviral properties of benzofuran derivatives. Although specific data on this compound is limited, related compounds have shown efficacy against viruses such as the varicella-zoster virus and cytomegalovirus (CMV). The potential for similar activity in this compound warrants further investigation .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound can inhibit key enzymes involved in cell proliferation and survival pathways, leading to reduced growth of cancer cells and enhanced antimicrobial effects .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study highlighted the effectiveness of related benzofuran derivatives against MRSA strains, showing MIC values significantly lower than traditional antibiotics. This positions this compound as a candidate for further development in treating resistant bacterial infections .

- Cytotoxicity in Cancer Cells : Another research focused on the cytotoxic effects of benzofuran derivatives on various cancer cell lines, demonstrating that compounds similar to (3R)-7-Bromo exhibited selective toxicity towards malignant cells while sparing normal fibroblasts .

Q & A

Q. What are the recommended synthetic routes for (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine, and how can enantiomeric purity be ensured?

A practical approach involves halogenation of a pre-functionalized benzofuran scaffold. For example:

Core Synthesis : Start with a dihydrobenzofuran precursor and introduce bromo and chloro substituents via electrophilic aromatic substitution or transition-metal-catalyzed coupling.

Amination : Use reductive amination or Buchwald–Hartwig coupling to introduce the amine group.

Chiral Resolution : Employ chiral chromatography (e.g., using a Chiralpak® column) or enzymatic resolution to isolate the (3R)-enantiomer.

Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 4:1 v/v) effectively removes byproducts .

Validation : Monitor enantiomeric excess via chiral HPLC or polarimetry.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be prioritized?

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, light)?

- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation, as benzofurans are prone to ring-opening under UV exposure .

- pH Stability : Avoid strongly acidic conditions (pH <3), which may protonate the amine and induce ring strain. Neutral buffers (pH 6–8) are optimal.

- Thermal Stability : Decomposition occurs above 100°C; differential scanning calorimetry (DSC) can identify exact degradation thresholds .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems or biological targets?

- Density Functional Theory (DFT) : Model the electron-withdrawing effects of Br and Cl on the amine’s nucleophilicity (e.g., HOMO/LUMO analysis).

- Molecular Dynamics (MD) : Simulate binding interactions with enzymes (e.g., monoamine oxidases) using the SMILES descriptor

C1[C@H](N)C2=C(C=CC(=C2Cl)Br)O1to generate 3D conformers . - Docking Studies : Use AutoDock Vina with crystal structure data (e.g., PDB ID templates) to predict binding affinities .

Q. How can contradictory data on the compound’s solubility and crystallinity be resolved experimentally?

- Solubility Profiling : Use shake-flask methods in solvents (DMSO, ethanol, water) at 25°C and 37°C. Note discrepancies due to polymorphic forms.

- Crystallization Screening : Employ high-throughput platforms (e.g., microbatch under oil) to identify conditions favoring single crystals (e.g., ethyl acetate slow evaporation) .

- PXRD vs. SCXRD : Compare powder X-ray diffraction patterns with single-crystal data to detect amorphous vs. crystalline phases .

Q. What strategies mitigate interference from halogenated byproducts in reaction optimization?

- Byproduct Identification : Use LC-MS to track dehalogenation (e.g., loss of Br/Cl) or cross-coupling side products.

- Catalyst Screening : Test Pd/Cu systems for selective C–X bond formation; chelating ligands (Xantphos) often suppress undesired coupling .

- Workup Optimization : Liquid-liquid extraction (dichloromethane/water) removes polar impurities, while activated charcoal absorbs aromatic byproducts .

Q. How can environmental fate studies be designed to assess the compound’s ecotoxicological risks?

- Degradation Pathways : Use OECD 301B (Ready Biodegradability Test) to evaluate hydrolysis, photolysis, and microbial breakdown in water/soil .

- Bioaccumulation : Measure logP (estimated ~2.5–3.0) to predict partitioning into lipid-rich tissues.

- Toxicity Assays : Conduct Daphnia magna or algal growth inhibition tests at concentrations ≥1 mg/L, accounting for halogen persistence .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with analogous halogenated benzofurans (e.g., 5-bromo-2,7-dimethyl derivatives) .

- Contradiction Management : Replicate experiments under inert atmospheres (N₂/Ar) to confirm oxidative stability of the amine group .

- Ethical Compliance : Adopt OECD guidelines for environmental testing to ensure regulatory alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.